molecular formula C4H6O2 B566199 2,3-Butanedione-13C4 CAS No. 1083053-33-1

2,3-Butanedione-13C4

Cat. No.: B566199
CAS No.: 1083053-33-1
M. Wt: 90.059
InChI Key: QSJXEFYPDANLFS-JCDJMFQYSA-N
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Description

2,3-Butanedione-13C4: is a labeled isotopic compound of 2,3-butanedione, also known as diacetyl. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific research applications. It is a yellow or green liquid with a distinct buttery flavor and is commonly used in flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Butanedione-13C4 typically involves the isotopic labeling of 2,3-butanedione. One common method is the catalytic oxidation of 2,3-butanediol using a labeled oxidizing agent. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of glucose by specific strains of bacteria. The fermentation process is optimized to achieve high yields of the labeled compound. The product is then purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3-Butanedione-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Butanedione-13C4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Butanedione-13C4 involves its interaction with various molecular targets. In biological systems, it can react with amino groups in proteins to form Schiff bases, leading to the modification of protein function. This interaction is particularly relevant in the study of amyloid-β aggregation, where this compound accelerates the aggregation process .

Comparison with Similar Compounds

    2,3-Butanedione (Diacetyl): The non-labeled version of 2,3-Butanedione-13C4, commonly used in the food industry.

    2,3-Pentanedione: Another diketone with similar chemical properties but a different carbon chain length.

    2,3-Hexanedione: A longer-chain diketone with similar reactivity

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the fate of carbon atoms is crucial .

Properties

IUPAC Name

(1,2,3,4-13C4)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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